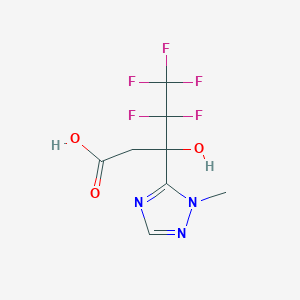

4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)pentanoic acid

Description

This fluorinated compound features a pentanoic acid backbone substituted with a pentafluoro group at the 4,4,5,5,5 positions, a hydroxyl group at the 3-position, and a 1-methyl-1H-1,2,4-triazol-5-yl moiety at the same 3-position. The high fluorine content enhances its lipophilicity and metabolic stability, making it a candidate for pharmaceutical and agrochemical applications where fluorine substitution is leveraged to improve bioavailability and resistance to enzymatic degradation . Its structural complexity necessitates advanced crystallographic techniques (e.g., SHELX programs) for precise molecular characterization .

Properties

IUPAC Name |

4,4,5,5,5-pentafluoro-3-hydroxy-3-(2-methyl-1,2,4-triazol-3-yl)pentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F5N3O3/c1-16-5(14-3-15-16)6(19,2-4(17)18)7(9,10)8(11,12)13/h3,19H,2H2,1H3,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTXWIRHLJKYRQX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NC=N1)C(CC(=O)O)(C(C(F)(F)F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F5N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301128894 | |

| Record name | β-Hydroxy-1-methyl-β-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

289.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1423028-10-7 | |

| Record name | β-Hydroxy-1-methyl-β-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazole-5-propanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1423028-10-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | β-Hydroxy-1-methyl-β-(1,1,2,2,2-pentafluoroethyl)-1H-1,2,4-triazole-5-propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301128894 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)pentanoic acid typically involves multi-step organic reactions. One common approach is the fluorination of a precursor molecule followed by the introduction of the triazole group. The reaction conditions often require the use of strong fluorinating agents and controlled temperatures to ensure the selective introduction of fluorine atoms.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to achieve high yields and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide may be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride or potassium tert-butoxide.

Major Products Formed: The reactions can yield a range of products, including oxidized or reduced derivatives, as well as substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

This compound has several applications in scientific research:

Chemistry: It can be used as a building block for the synthesis of more complex fluorinated molecules.

Biology: Its unique structure may be useful in studying biological systems and interactions with biomolecules.

Industry: Use in the development of advanced materials and fluorinated compounds for various industrial applications.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. For example, in drug design, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogs

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1-methyl-1H-imidazol-2-yl)pentanoic Acid Structural Difference: The triazole ring (1,2,4-triazol-5-yl) in the target compound is replaced by an imidazole ring (1H-imidazol-2-yl). Impact: The imidazole analog has reduced nitrogen content in the heterocycle, altering hydrogen-bonding capacity and electronic properties. This may influence solubility and receptor-binding interactions compared to the triazole derivative .

5,5,5-Trifluoro-4-(N-(4-fluorobenzyl)-2-((R)-5-(3-methylureido)-2',4'-dioxo-2,3-dihydrospiro[indene-1,5'-oxazolidin]-3'-yl)acetamido)pentanoic Acid Structural Difference: A trifluoro group replaces the pentafluoro substitution, and the triazole moiety is absent. Impact: Reduced fluorination decreases lipophilicity, while the spiro-oxazolidinone and urea groups introduce steric bulk, likely affecting membrane permeability and target engagement .

(2S,3S)-Methyl 7-Fluoro-2-(4-fluorophenyl)-3-(1-methyl-1H-1,2,4-triazol-5-yl)-4-oxo-1,2,3,4-tetrahydroquinoline-5-carboxylate Structural Difference: Shares the 1-methyl-1H-1,2,4-triazol-5-yl group but incorporates a tetrahydroquinoline scaffold. carboxylic acid) alters ionization and pharmacokinetic properties .

Data Table: Comparative Properties

Biological Activity

4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1-methyl-1H-1,2,4-triazol-5-yl)pentanoic acid is a fluorinated organic compound with significant potential in various biological applications. Its unique structural features contribute to its biological activity, particularly in the fields of oncology and parasitology.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of approximately 288.17 g/mol. The presence of five fluorine atoms, a hydroxyl group, and a triazole moiety enhances its stability and reactivity in biological systems.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity . It has been identified as a potential inhibitor of critical cellular pathways involved in tumor growth and proliferation. The triazole ring is known to play a significant role in biological systems by interacting with enzymes and receptors that are pivotal in cancer progression.

Table 1: Summary of Anticancer Activity Studies

Antimalarial Activity

Additionally, the compound shows promise as an antimalarial agent . Studies have highlighted its effectiveness against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. The compound inhibits the plasmodial lactate transporter (PfFNT), which is crucial for the survival of the parasite.

Table 2: Antimalarial Efficacy Data

| Compound | IC50 (μM) | Target |

|---|---|---|

| 4,4,5,5,5-Pentafluoro-3-hydroxy-3-(1-methyl-1H-triazol-5-yl)pentanoic acid | 0.17 | PfFNT |

| BH267.meta | 0.32 | PbFNT (rodent malaria model) |

| MMV007839 | 0.15 | PmFNT |

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins involved in metabolic pathways related to cancer and malaria. Its fluorinated structure increases lipophilicity, enhancing membrane permeability and facilitating interaction with target proteins.

Case Study 1: Cancer Treatment

In a study involving various cancer cell lines, treatment with 4,4,5,5,5-pentafluoro-3-hydroxy-3-(1-methyl-1H-triazol-5-yl)pentanoic acid resulted in a 50% reduction in cell viability at concentrations as low as 10 μM . The study utilized both MTT assays and flow cytometry to assess apoptosis rates.

Case Study 2: Malaria Inhibition

A separate investigation into its antimalarial properties demonstrated that the compound effectively inhibited P. falciparum growth in vitro with an IC50 value of 0.17 μM , indicating potent activity against this pathogen. Further testing in mouse models confirmed its efficacy without significant toxicity to mammalian cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.